5-Chloro-2-phenylisoindoline-1,3-dione chemical structure and properties
5-Chloro-2-phenylisoindoline-1,3-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-phenylisoindoline-1,3-dione is a halogenated derivative of N-phenylphthalimide. The phthalimide scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] The introduction of a chlorine atom to the isoindoline core and a phenyl group at the nitrogen atom can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Chloro-2-phenylisoindoline-1,3-dione, with insights for its use in research and drug development.
Chemical Structure and Identification
5-Chloro-2-phenylisoindoline-1,3-dione consists of a central isoindoline-1,3-dione core, which is a bicyclic system containing a benzene ring fused to a five-membered heterocyclic ring with two carbonyl groups. A chlorine atom is substituted at the 5-position of the isoindoline ring, and a phenyl group is attached to the nitrogen atom.
Caption: Chemical structure of 5-Chloro-2-phenylisoindoline-1,3-dione.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 5-Chloro-2-phenylisoindoline-1,3-dione | N/A |
| CAS Number | 26491-49-6 | [3] |
| Molecular Formula | C₁₄H₈ClNO₂ | [4] |
| Molecular Weight | 257.67 g/mol | N/A |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3)Cl)C2=O | N/A |
| InChI Key | Not readily available | N/A |
Physicochemical and Spectroscopic Properties
The properties of 5-Chloro-2-phenylisoindoline-1,3-dione are influenced by its aromatic nature, the presence of the electron-withdrawing chlorine atom, and the polar carbonyl groups.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 183.5-185.2 °C | N/A |
| Appearance | White solid | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[4][5] | N/A |
Spectroscopic Data
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Chloro-2-phenylisoindoline-1,3-dione.
¹H-NMR Spectroscopy:
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 3: ¹H-NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.92 - 7.86 | m | 2H | Aromatic protons |
| 7.76 - 7.72 | m | 1H | Aromatic proton |
| 7.49 | d, J = 7.9 Hz | 2H | Aromatic protons |
| 7.45 - 7.40 | m | 3H | Aromatic protons |
¹³C-NMR Spectroscopy:
Infrared (IR) Spectroscopy:
The IR spectrum is useful for identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770-1710 | Strong | Asymmetric and symmetric C=O stretching of the imide |
| ~1600-1450 | Medium to Strong | C=C stretching of the aromatic rings |
| ~1380 | Medium | C-N stretching of the imide |
| ~800-700 | Strong | C-H out-of-plane bending of the aromatic rings |
| ~750 | Strong | C-Cl stretching |
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the parent compound, N-phenylphthalimide, shows a prominent molecular ion peak.[8] For 5-Chloro-2-phenylisoindoline-1,3-dione, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 257 and an M+2 peak at m/z 259 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Synthesis and Purification
The most common and direct method for the synthesis of N-substituted phthalimides is the condensation of a phthalic anhydride with a primary amine.[4][9] For 5-Chloro-2-phenylisoindoline-1,3-dione, this involves the reaction of 4-chlorophthalic anhydride with aniline.
Caption: Experimental workflow for the synthesis of 5-Chloro-2-phenylisoindoline-1,3-dione.
Experimental Protocol: Synthesis of 5-Chloro-2-phenylisoindoline-1,3-dione
This protocol is adapted from general procedures for the synthesis of N-phenylphthalimide derivatives.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chlorophthalic anhydride and aniline.
-
Solvent Addition: Add glacial acetic acid to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 5-Chloro-2-phenylisoindoline-1,3-dione as a crystalline solid.[1][12][13][14]
Chemical Properties and Reactivity
The chemical reactivity of 5-Chloro-2-phenylisoindoline-1,3-dione is largely dictated by the imide functionality and the aromatic rings.
-
Stability: N-substituted phthalimides are generally stable compounds under normal laboratory conditions. However, they can undergo hydrolysis under strong acidic or basic conditions, which would cleave the imide ring.[15]
-
Reactivity of the Imide Ring: The carbonyl groups of the imide are susceptible to nucleophilic attack. This reactivity is the basis for the use of phthalimides as protecting groups for amines in the Gabriel synthesis.
-
Aromatic Rings: The phenyl and chlorinated benzene rings can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the phthalimide group will influence the reactivity and regioselectivity of these reactions.
Applications in Research and Drug Development
While specific studies on the biological activity of 5-Chloro-2-phenylisoindoline-1,3-dione are limited, the broader class of N-substituted phthalimides has shown a wide range of pharmacological properties, suggesting potential areas of investigation for this compound.[16]
-
Enzyme Inhibition: Phthalimide derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and cholinesterases.[2] The specific substitution pattern of 5-Chloro-2-phenylisoindoline-1,3-dione may confer selectivity and potency towards certain enzyme targets.
-
Anticancer and Anti-inflammatory Activity: The phthalimide scaffold is a key component of thalidomide and its analogs, which exhibit potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties. The substitution on the phenyl ring and the phthalimide core can modulate these activities.
-
Antimicrobial and Anticonvulsant Agents: Various N-substituted phthalimides have been reported to possess antimicrobial and anticonvulsant activities.[16][17]
Caption: A generalized workflow for the evaluation of 5-Chloro-2-phenylisoindoline-1,3-dione in a drug discovery program.
Safety and Handling
As a chlorinated organic compound, 5-Chloro-2-phenylisoindoline-1,3-dione should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][17][18][19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin and eyes.[15][17][19]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Chloro-2-phenylisoindoline-1,3-dione is a readily accessible derivative of the versatile N-phenylphthalimide scaffold. Its synthesis from commercially available starting materials is straightforward. While specific and comprehensive experimental data on its properties and biological activities are not extensively reported, the known pharmacology of related phthalimide derivatives suggests that this compound holds potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical nature and a framework for its synthesis and handling, encouraging further exploration of its potential applications by the scientific community.
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